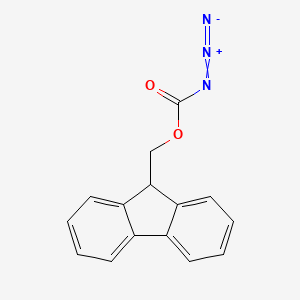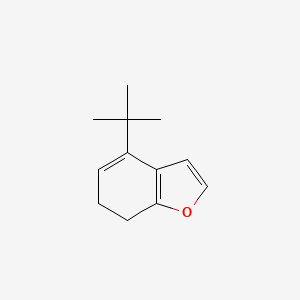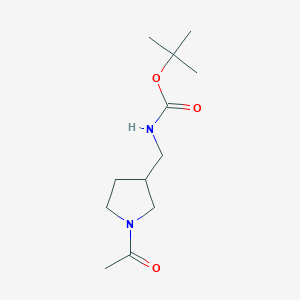
4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide is a chemical compound with the molecular formula C5H2BrClO4S2 It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide typically involves the bromination and chlorosulfonation of thiophene derivatives. The reaction conditions often require the use of bromine and chlorosulfonic acid as reagents. The process involves:
Bromination: Thiophene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Chlorosulfonation: The brominated thiophene is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-5-methylthiophene-2-carboxaldehyde: Another thiophene derivative with similar structural features.
4-Bromo-5-chlorosulfonylthiophene-2-carboxylic acid: A compound with a carboxylic acid group instead of a sulfonamide group.
Uniqueness
4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide is unique due to the presence of both bromine and chlorosulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its sulfonamide group also makes it a valuable intermediate for the synthesis of biologically active compounds.
Eigenschaften
Molekularformel |
C4H3BrClNO4S3 |
|---|---|
Molekulargewicht |
340.6 g/mol |
IUPAC-Name |
3-bromo-5-sulfamoylthiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C4H3BrClNO4S3/c5-2-1-3(14(7,10)11)12-4(2)13(6,8)9/h1H,(H2,7,10,11) |
InChI-Schlüssel |
WXFMXGYGMHPMGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1Br)S(=O)(=O)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4'-Bromo-1,1'-biphenyl-4-yl)oxy]-valeric acid](/img/structure/B8375118.png)




![(5-Chloro-7-morpholinothiazolo[4,5-d]pyrimidin-2-yl)methanol](/img/structure/B8375148.png)






![2-[5-Methyl-3-(trifluoromethyl)-1,2,4-triazol-1-yl]propanoic acid](/img/structure/B8375176.png)

